molecular formula C11H12N2O2 B1465017 6-Methyl-1H-indazole-3-carboxylic acid ethyl ester CAS No. 4498-69-5

6-Methyl-1H-indazole-3-carboxylic acid ethyl ester

Cat. No.: B1465017
CAS No.: 4498-69-5
M. Wt: 204.22 g/mol
InChI Key: JZBHWTQRRAEFIY-UHFFFAOYSA-N
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Description

6-Methyl-1H-indazole-3-carboxylic acid ethyl ester (CAS: 947013-85-6) is an indazole derivative with the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 243.35 g/mol . The compound features a methyl group at the 6-position of the indazole core and an ethyl ester moiety at the 3-position.

Properties

IUPAC Name

ethyl 6-methyl-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8-5-4-7(2)6-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBHWTQRRAEFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901273677
Record name Ethyl 6-methyl-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4498-69-5
Record name Ethyl 6-methyl-1H-indazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4498-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-methyl-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Hydrogenation of Tetrahydroindazole Esters

One established method involves the catalytic hydrogenation of 4,5,6,7-tetrahydroindazole-3-carboxylic acid ethyl ester to yield the desired indazole ester.

  • Procedure : A mixture of the tetrahydroindazole ester (21.0 g, 108 mmol), 5% palladium on carbon catalyst (7.0 g, 3.29 mmol Pd), and 210 mL of cymene solvent is heated to reflux for approximately 38 hours.
  • Monitoring : Completion is confirmed by thin-layer chromatography (TLC) using silica gel with a 3:1 ethyl acetate-heptane solvent system.
  • Work-up : After cooling to 120°C, the catalyst is removed by filtration.
  • Outcome : This method achieves complete conversion to 6-Methyl-1H-indazole-3-carboxylic acid ethyl ester.
  • Reference : This method is described in a synthesis by Eli Lilly and Company (US Patent US6069152) and documented in chemical databases.
Parameter Details
Starting material 4,5,6,7-Tetrahydroindazole-3-carboxylic acid ethyl ester
Catalyst 5% Palladium on carbon
Solvent Cymene
Temperature Reflux (~120°C)
Reaction time 38 hours
Monitoring TLC (silica gel, 3:1 ethyl acetate-heptane)
Yield Complete conversion (quantitative)

Cyclocondensation and Fischer–Speier Esterification Route

Another synthetic approach involves cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, followed by esterification.

  • Cyclocondensation : 1,3-dicarbonyl compounds react with hydrazine or substituted hydrazines (e.g., 4-hydrazinylbenzoic acid) in diluted sulfuric acid in methanol at room temperature to form indazole carboxylic acids.
  • Esterification : The resulting carboxylic acids are converted to ethyl esters via Fischer–Speier esterification using ethanol and acid catalyst.
  • Yields : This method generally provides good yields of the ester derivatives.
  • Example : Compounds similar to this compound were synthesized with moderate to good yields using this method.
  • Reference : Detailed in a 2021 research article on indazole derivatives synthesis and biological evaluation.
Step Reagents/Conditions Outcome
Cyclocondensation 1,3-Dicarbonyl compounds + hydrazine in diluted H2SO4/MeOH, RT Indazole carboxylic acid
Esterification Ethanol, acid catalyst (Fischer–Speier esterification) Ethyl ester of indazole acid

Coupling and Esterification via Palladium-Catalyzed Arylation

A more advanced synthesis involves palladium-catalyzed coupling reactions to introduce aryl groups, followed by esterification.

  • Starting materials : 3-bromo-1H-indazole derivatives are coupled with phenylboronic acids or their esters under microwave irradiation.
  • Catalysis : Palladium catalysts facilitate the arylation step.
  • Esterification : Subsequent Fischer–Speier esterification is performed to obtain the ethyl ester.
  • Yields : Arylation yields are moderate to good but slightly lower compared to other methods.
  • Reference : This method is described in a recent publication on indazole derivatives synthesis.

Amidation and Esterification Using Carbodiimide Coupling Agents

Preparation of amides and esters from 6-Methyl-1H-indazole-3-carboxylic acid involves carbodiimide-mediated coupling.

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), 4-dimethylaminopyridine (DMAP), and amines or alcohols.
  • Solvent : Acetonitrile or N,N-dimethylformamide (DMF).
  • Conditions : Room temperature, inert atmosphere, reaction times of 12–16 hours.
  • Purification : Flash column chromatography on silica gel.
  • Yields : Moderate yields (~32% for amides) are reported.
  • Reference : Experimental details from Ambeed chemical supplier documentation.
Parameter Details
Starting material 6-Methyl-1H-indazole-3-carboxylic acid
Coupling agent EDC, DMAP
Solvent Acetonitrile or DMF
Temperature 20–25°C
Reaction time 12–16 hours
Yield ~32% (amide formation example)

Alternative Routes from Anthranilic Acid Derivatives

Patents describe synthesis of 1H-indazole-3-carboxylic acid derivatives starting from anthranilic acid amides or esters.

  • Process : Conversion of anthranilic acid derivatives via cyclization and functional group transformations to yield indazole carboxylic acid esters.
  • Advantages : Uses simple and commercially available starting materials.
  • Reference : Detailed in patent CN112778203A describing novel processes for indazole derivatives.

Summary Table of Preparation Methods

Method No. Key Steps Starting Materials Catalysts/Reagents Conditions Yield/Notes Reference
1 Hydrogenation of tetrahydroindazole ester 4,5,6,7-Tetrahydroindazole-3-carboxylic acid ethyl ester Pd/C, cymene Reflux, 38 h Complete conversion
2 Cyclocondensation + Fischer esterification 1,3-Dicarbonyl compounds + hydrazine Diluted H2SO4, ethanol (acid) RT, variable Moderate to good yields
3 Pd-catalyzed arylation + esterification 3-Bromo-1H-indazole + phenylboronic acid Pd catalyst, microwave Microwave irradiation Moderate yields
4 Carbodiimide-mediated amidation/esterification 6-Methyl-1H-indazole-3-carboxylic acid EDC, DMAP, amines/alcohols RT, 12–16 h Moderate yields (~32%)
5 Cyclization from anthranilic acid derivatives Anthranilic acid amides/esters Various Patent-specific Novel process, scalable

Concluding Remarks

The preparation of this compound can be achieved by several synthetic routes. The palladium-catalyzed hydrogenation of tetrahydroindazole esters offers a direct and high-yielding method. Cyclocondensation followed by Fischer esterification provides a classical approach with good yields. Advanced methods involving palladium-catalyzed arylation and carbodiimide coupling expand the toolbox for functionalized derivatives. Additionally, starting from anthranilic acid derivatives offers a scalable and industrially relevant route.

Each method's selection depends on available starting materials, desired scale, and functional group tolerance. The detailed reaction conditions and yields provided here serve as a comprehensive guide for researchers aiming to synthesize this compound with high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1H-indazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

  • Substitution: Substitution reactions can occur at different positions on the indazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.

  • Reduction Products: Alcohols and other reduced forms.

  • Substitution Products: Substituted indazoles with different functional groups.

Scientific Research Applications

6-Methyl-1H-indazole-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound and its derivatives are studied for their biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the treatment of various diseases.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

6-Methyl-1H-indazole-3-carboxylic acid ethyl ester is compared with other similar compounds to highlight its uniqueness:

  • Indazole Derivatives: Other indazole derivatives may have different substituents or functional groups, leading to variations in their biological activities and applications.

  • Indole Derivatives: Indole derivatives, while structurally similar, have distinct chemical properties and biological effects.

  • Other Ester Compounds: Ester compounds with different ester groups or molecular frameworks may exhibit different reactivity and applications.

Comparison with Similar Compounds

Structural Analogs in the Indazole Ester Family

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Differences References
6-Methyl-1H-indazole-3-carboxylic acid ethyl ester 6-methyl, 3-ethyl ester 243.35 947013-85-6 Reference compound
Ethyl 1H-indazole-3-carboxylate No methyl group, 3-ethyl ester 190.19 51941-85-6 Lacks methyl at 6-position; simpler structure
Methyl 6-methyl-1H-indazole-3-carboxylate 6-methyl, 3-methyl ester 204.20 4498-69-5 Methyl ester (vs. ethyl); lower lipophilicity
4-Methyl-1H-indazole-3-carboxylic acid 4-methyl, 3-carboxylic acid 176.17 518990-36-8 Carboxylic acid (vs. ester); higher polarity
6-Bromo-7-methyl-1H-indazole-3-carboxylic acid methyl ester 6-bromo, 7-methyl, 3-methyl ester 286.10 1965309-10-7 Bromo substituent enhances reactivity
Isobutyl 1-pentyl-1H-indazole-3-carboxylate 1-pentyl, 3-isobutyl ester 288.40 2748624-88-4 Bulky alkyl chains; increased lipophilicity

Key Comparative Analyses

Substituent Effects on Physicochemical Properties
  • Lipophilicity : Ethyl esters (e.g., 243.35 g/mol) exhibit higher lipophilicity compared to methyl esters (204.20 g/mol) due to the longer alkyl chain . Isobutyl 1-pentyl-1H-indazole-3-carboxylate (288.40 g/mol) shows even greater hydrophobicity, making it suitable for membrane permeability studies .
  • Reactivity : Brominated derivatives (e.g., 6-bromo-7-methyl analog, 286.10 g/mol) are more reactive in cross-coupling reactions, enabling further functionalization .
  • Polarity : Carboxylic acid derivatives (e.g., 4-methyl-1H-indazole-3-carboxylic acid, 176.17 g/mol) are more polar than esters, impacting solubility in aqueous environments .

Biological Activity

6-Methyl-1H-indazole-3-carboxylic acid ethyl ester (CAS No. 4498-69-5) is a derivative of indazole, a heterocyclic compound that has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features an indazole ring with a methyl group at the 6-position and an ethyl ester group at the 3-position. This unique configuration contributes to its reactivity and biological properties.

Synthesis

Various synthetic routes have been developed for the preparation of indazole derivatives, including this compound. Common methods include:

  • Cycloaddition Reactions : Utilizing arynes and diazo compounds to form indazole scaffolds.
  • Esterification : Converting the corresponding carboxylic acid to the ethyl ester using reagents such as sulfuric acid under reflux conditions.

Antimicrobial Properties

Recent studies have demonstrated that indazole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally similar to this compound have shown effectiveness against various strains of Candida species. Notably, certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 1 mM against Candida albicans and Candida glabrata .

CompoundMIC against C. albicansMIC against C. glabrata
This compound3.807 mM15.227 mM
Compound 3h (related derivative)1 mMNot tested

Anticancer Activity

Indazole derivatives, including those related to this compound, have been investigated for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival.

For example, one study reported that certain indazole derivatives inhibited the FGFR1 and FGFR2 pathways with IC50 values in the nanomolar range, indicating potent anticancer activity .

TargetIC50 Value (nM)
FGFR1<4.1
FGFR22.0 ± 0.8

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites on target enzymes, disrupting their function.
  • Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways and altering gene expression.
  • Antioxidant Activity : Some studies suggest that indazole derivatives possess antioxidant properties, which may contribute to their protective effects against cellular damage.

Case Studies

Several case studies have highlighted the potential therapeutic applications of indazole derivatives:

  • Antifungal Activity : A study evaluated a series of indazole derivatives for their antifungal properties against resistant strains of C. glabrata. The results indicated that modifications in the indazole structure could enhance antifungal potency .
  • Anticancer Research : A clinical evaluation involving patients with BRAFV600-mutant melanoma showed promising results with indazole-based compounds exhibiting significant tumor reduction and manageable side effects .

Q & A

Q. Why do yields vary significantly across synthetic protocols (e.g., 40% vs. 70%)?

  • Methodological Answer :
  • Byproduct Formation : Side reactions (e.g., dimerization of azide intermediates) reduce yields in NaN₃-mediated syntheses .
  • Workup Efficiency : Ethanol recrystallization recovers 60–70% product, while CH₂Cl₂ extraction yields 40–50% due to solubility limitations .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Methyl-1H-indazole-3-carboxylic acid ethyl ester
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6-Methyl-1H-indazole-3-carboxylic acid ethyl ester

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